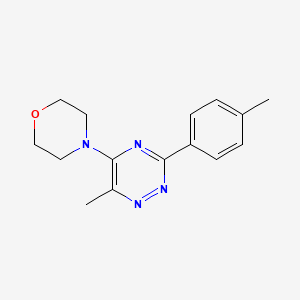
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . These compounds are often used as reagents or intermediates to derive other organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Biginelli reaction , which is a one-pot, three-component reaction that generates 3,4-dihydropyrimidin-2(1H)-ones . The reaction conditions, catalysts, and starting materials can greatly influence the yield and properties of the final product .Molecular Structure Analysis
The molecular structure of similar compounds can be confirmed by various spectroscopic techniques such as 1H and 13C NMR, IR, and mass spectrometry . These techniques provide information about the types and numbers of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
Chemical reactions involving similar compounds can be influenced by various factors such as temperature, pressure, and the presence of catalysts . Understanding these factors can help optimize the reaction conditions for the synthesis of the desired product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by their molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Antiviral Applications
The indole derivatives, which share a similar structural motif to 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine, have been reported to exhibit significant antiviral activities. Compounds with indole nuclei have shown inhibitory activity against influenza A and other viruses, indicating the potential of such compounds in antiviral drug development .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. The structural similarity of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine to these compounds suggests its potential use in treating inflammatory conditions. This could be particularly useful in the development of new medications for chronic inflammatory diseases .
Anticancer Research
The indole scaffold is present in many synthetic drug molecules with anticancer properties. Given the structural resemblance, 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine could be explored for its efficacy in cancer treatment, possibly offering a new avenue for chemotherapy agents .
Antimicrobial Activity
Research has indicated that indole derivatives can serve as potent antimicrobial agents. This opens up the possibility for 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine to be used in the fight against bacterial infections, contributing to the field of antibiotics .
Antidiabetic Potential
Indole derivatives have been found to exhibit antidiabetic effects. By extension, 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine could be investigated for its potential to regulate blood sugar levels, which could be groundbreaking in diabetes management .
Antimalarial Applications
The fight against malaria could benefit from the pharmacological activity of indole derivatives. As such, the application of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine in antimalarial drugs could be a significant area of research, potentially leading to more effective treatments .
Anticholinesterase Activity
Indole-based compounds have shown promise as anticholinesterase agents, which are used in treating neurodegenerative diseases like Alzheimer’s. The exploration of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine in this context could contribute to advancements in neuropharmacology .
Chemical Synthesis and Catalysis
The structural framework of indoles is crucial in chemical synthesis, particularly in the formation of complex organic compounds. 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine could play a role in catalysis, potentially aiding in the synthesis of various heterocyclic compounds .
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with similar compounds can vary widely depending on their specific chemical structure . Some compounds may be toxic or hazardous to the environment, while others may be relatively safe . It’s important to consult the appropriate safety data sheets (SDS) for specific information .
Orientations Futures
Propriétés
IUPAC Name |
4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-3-5-13(6-4-11)14-16-15(12(2)17-18-14)19-7-9-20-10-8-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAPRKDJODCQJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)
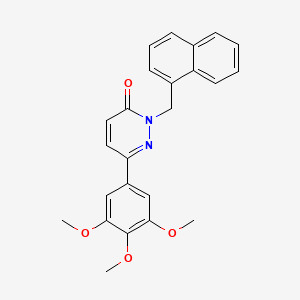
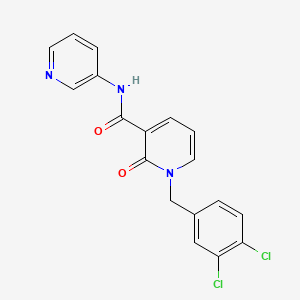
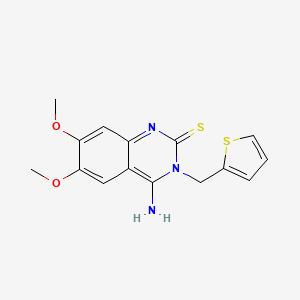
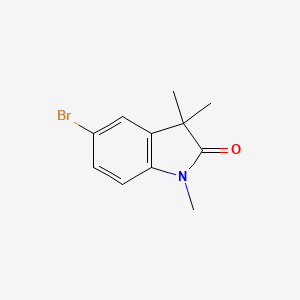
![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2362370.png)
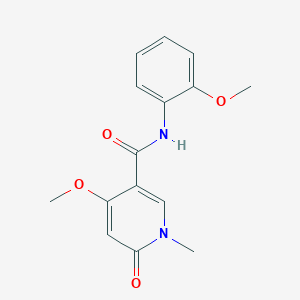
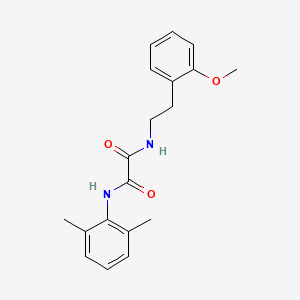
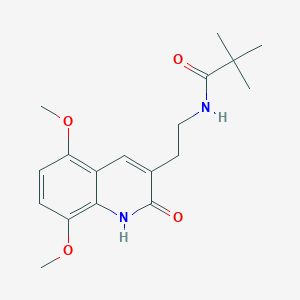
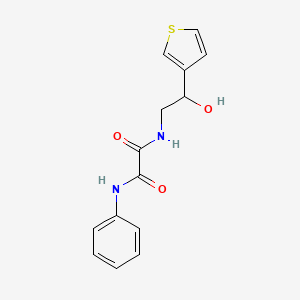
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)